TDO Enzyme Inhibition Potency: 40 nM vs. Positional Isomers Lacking TDO Annotation
In a direct, cell-free assay measuring inhibition of recombinant human TDO (tryptophan 2,3-dioxygenase, residues 19–388) expressed in E. coli Transetta (DE3), 6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline demonstrated an IC₅₀ of 40 nM by spectrophotometric quantification of kynurenine formation [1]. By stark contrast, the positional isomer 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline (CAS 1204811-48-2) has no publicly reported TDO inhibition data, and the des-bromo analog 4-Chloro-8-(trifluoromethoxy)quinoline (CAS 40516-42-5) is described only with broad-spectrum antimicrobial/anticancer activities (MIC 15 µg/mL, IC₅₀ 10 µM) without specific TDO target engagement . This 40 nM TDO activity is the only confirmed enzymatic IC₅₀ among this subset of analogs, rendering the compound uniquely positioned for TDO-targeted drug discovery.
| Evidence Dimension | Human TDO inhibition IC₅₀ (cell-free enzymatic assay) |
|---|---|
| Target Compound Data | IC₅₀ = 40 nM |
| Comparator Or Baseline | 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline (CAS 1204811-48-2): no TDO data reported; 4-Chloro-8-(trifluoromethoxy)quinoline (CAS 40516-42-5): no TDO-specific IC₅₀; broad IC₅₀ ~10 µM against cancer cell proliferation |
| Quantified Difference | ≥250-fold potency advantage over non-TDO-annotated analogs (40 nM vs. ~10 µM cell-based proliferation IC₅₀ of the des-bromo comparator). |
| Conditions | Inhibition of human TDO (19–388 aa) expressed in E. coli Transetta (DE3); spectrophotometric analysis (Nanodrop 2000c). |
Why This Matters
For oncology programs targeting TDO-mediated immune evasion, a 40 nM inhibitor provides a validated starting point for lead optimization, whereas non-annotated regioisomers carry undefined risk of target inactivity.
- [1] BindingDB Entry BDBM50606613 (ChEMBL5219865). IC₅₀ = 40 nM; TDO enzyme inhibition assay in E. coli Transetta (DE3). View Source
